

Application Notes and Protocols: H3K79me2 Chromatin Immunoprecipitation Sequencing (ChIP-seq) Following Pinometostat Treatment

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Compound of Interest

Compound Name: *Pinometostat*

Cat. No.: *B8270097*

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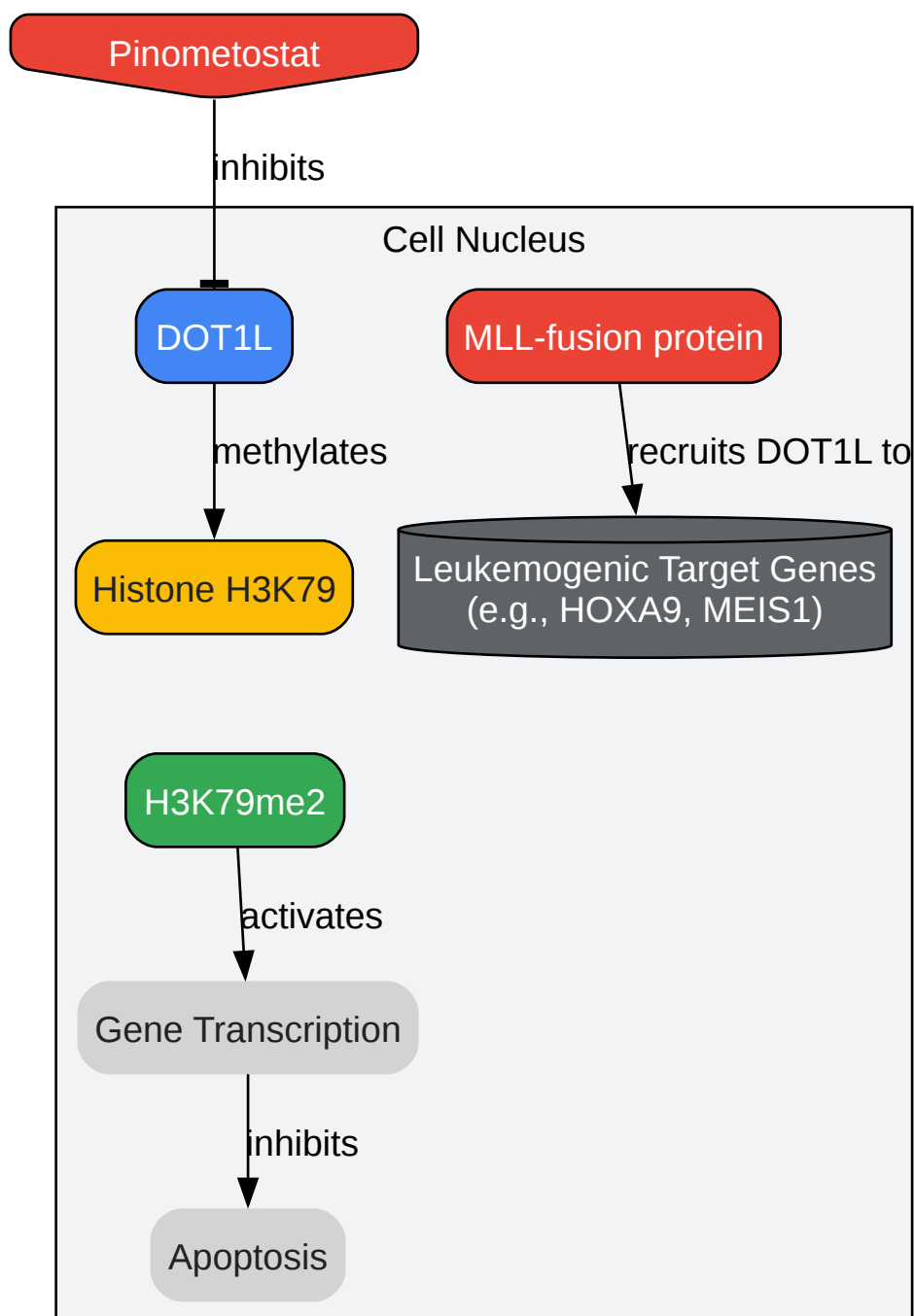
These application notes provide a comprehensive overview and detailed protocols for performing Chromatin Immunoprecipitation Sequencing (ChIP-seq) to analyze the genome-wide changes in histone H3 lysine 79 dimethylation (H3K79me2) following treatment with **Pinometostat** (EPZ-5676), a potent and selective inhibitor of the DOT1L methyltransferase.

Introduction

Pinometostat is a first-in-class small-molecule inhibitor of Disruptor of Telomeric Silencing 1-Like (DOT1L), the sole histone methyltransferase responsible for H3K79 methylation.^{[1][2]} In certain hematological malignancies, particularly those with Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r), aberrant DOT1L activity leads to hypermethylation of H3K79 at specific gene loci, such as HOXA9 and MEIS1, driving leukemogenesis.^{[1][3]} **Pinometostat** selectively inhibits DOT1L's enzymatic activity, leading to a reduction in H3K79me2 levels, transcriptional repression of MLL target genes, and subsequent anti-leukemic effects.^{[4][5]} ChIP-seq is a powerful technique to elucidate the genome-wide impact of **Pinometostat** on H3K79me2 distribution and to identify target genes and pathways affected by DOT1L inhibition.

Signaling Pathway and Mechanism of Action

The mechanism of **Pinometostat** action is direct and specific. By inhibiting DOT1L, it prevents the transfer of a methyl group to histone H3 at lysine 79. This leads to a global and local reduction of H3K79me2, particularly at genes that are aberrantly targeted by MLL-fusion proteins in MLL-r leukemias. The subsequent decrease in the expression of key leukemogenic genes, such as HOXA9 and MEIS1, results in cell cycle arrest and apoptosis in susceptible cancer cells.[2]



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Caption: Mechanism of **Pinometostat** action in MLL-rearranged leukemia.

Quantitative Data Summary

The following tables summarize the quantitative effects of **Pinometostat** on H3K79me2 levels as determined by ChIP-seq and other methods in various studies.

Table 1: **Pinometostat**-induced Reduction in Global H3K79me2 Levels

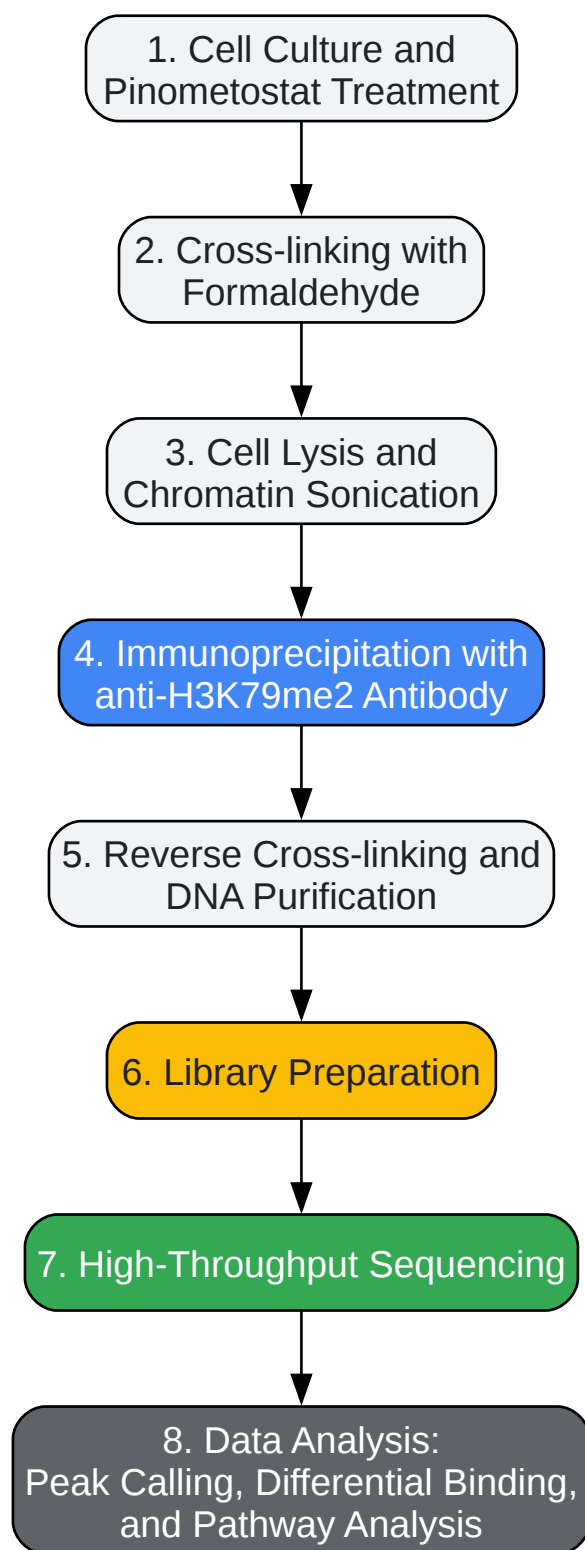
Cell Type/Tissue	Pinometostat Concentration/Dose	Duration of Treatment	Percent Reduction in Global H3K79me2	Reference
Peripheral Blood Mononuclear Cells (PBMCs)	24-90 mg/m ² /day (CIV)	Cycle 1	7% to 88%	[1]
Leukemic Blasts	70 & 90 mg/m ² (CIV)	15 and 28 days	≥ 80% at MLL-r target genes	[3]
KOPN-8 (MLL-ENL) Cell Line	100 nM	4 days	Significant reduction	[4]
NOMO-1 (MLL-AF9) Cell Line	100 nM	4 days	Significant reduction	[4]
CTCL Cell Lines	Not specified	72 hours	Strong reduction	[6]

Table 2: H3K79me2 Inhibition at Specific Gene Loci Following **Pinometostat** Treatment

Gene Locus	Cell Type	Pinometostat Treatment	Fold Change/Percent Reduction in H3K79me2 Occupancy	Reference
HOXA9	Leukemic Blasts	Pre- vs. Post-dose	Reduction observed in most patients	[1]
MEIS1	Leukemic Blasts	Pre- vs. Post-dose	Reduction observed in most patients	[1]
HOXA9	KOPN-8 Resistant Cells	100 nM	Recovery of methylation observed despite global inhibition	[5]
MEIS1	KOPN-8 Resistant Cells	100 nM	Recovery of methylation observed despite global inhibition	[5]
c-Myc Promoter	HCT116 and SW480 Cells	EPZ004777 (DOT1L inhibitor)	Decreased enrichment	[7]

Experimental Workflow for H3K79me2 ChIP-seq

The following diagram outlines the key steps in performing a ChIP-seq experiment to assess H3K79me2 changes after **Pinometostat** treatment.



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Caption: Experimental workflow for H3K79me2 ChIP-seq after **Pinometostat** treatment.

Detailed Experimental Protocols

This section provides a generalized protocol for H3K79me2 ChIP-seq based on methodologies reported in the literature.^{[1][7][8][9]} Optimization may be required for specific cell types and experimental conditions.

Cell Culture and Pinometostat Treatment

- Culture your cells of interest (e.g., MLL-rearranged leukemia cell lines like MV4;11, KOPN-8, or primary patient samples) under appropriate conditions.
- Treat cells with the desired concentration of **Pinometostat** or a vehicle control (e.g., DMSO) for a specified duration. Treatment times can range from hours to several days, with studies showing significant H3K79me2 reduction after 72 hours.^[6]
- Harvest cells for cross-linking.

Chromatin Cross-linking and Preparation

- Resuspend cells in fresh culture medium and add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.
- Incubate for 10 minutes at room temperature with gentle rotation.
- Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
- Wash the cells twice with ice-cold PBS.
- Lyse the cells using a suitable lysis buffer containing protease inhibitors.
- Sonicate the chromatin to shear the DNA to an average fragment size of 200-500 bp. The optimal sonication conditions should be empirically determined.

Immunoprecipitation

- Pre-clear the chromatin lysate by incubating with Protein A/G magnetic beads.

- Incubate a portion of the pre-cleared chromatin overnight at 4°C with an anti-H3K79me2 antibody. Save a small aliquot of the pre-cleared chromatin as the "input" control.
- Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
- Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

Reverse Cross-linking and DNA Purification

- Elute the chromatin from the beads.
- Reverse the cross-links by incubating the eluted chromatin and the input control at 65°C overnight with the addition of NaCl.
- Treat with RNase A and Proteinase K to remove RNA and protein, respectively.
- Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

Library Preparation and Sequencing

- Quantify the purified DNA.
- Prepare sequencing libraries from the immunoprecipitated DNA and input DNA using a commercial library preparation kit according to the manufacturer's instructions. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
- Perform PCR amplification of the libraries.
- Sequence the libraries on a high-throughput sequencing platform.

Data Analysis

- Perform quality control on the raw sequencing reads.
- Align the reads to the appropriate reference genome.

- Use a peak calling algorithm (e.g., MACS2) to identify regions of H3K79me2 enrichment in both the **Pinometostat**-treated and control samples relative to their respective input controls.
- Perform differential binding analysis to identify genomic regions with significant changes in H3K79me2 occupancy following **Pinometostat** treatment.
- Annotate the differential peaks to nearby genes and perform gene ontology and pathway analysis to understand the biological implications of the observed changes in H3K79me2.

Conclusion

ChIP-seq for H3K79me2 is an indispensable tool for characterizing the epigenetic mechanism of action of **Pinometostat**. The protocols and data presented here provide a framework for researchers to design and execute experiments to investigate the impact of DOT1L inhibition on the epigenome. These studies are crucial for understanding the therapeutic potential and mechanisms of resistance to **Pinometostat** and for the development of novel epigenetic therapies.

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